(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate pyridine derivative. One common method is the reaction of 3,5-dimethoxybenzoic acid with (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINE under acidic or basic conditions to form the desired benzoate ester. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-BROMOBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE is unique due to its specific substitution pattern on the benzoate moiety, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxy groups may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-7-11(8-13(9-12)21-2)15(19)22-18-14(16)10-3-5-17-6-4-10/h3-9H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWUXZIQZOUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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